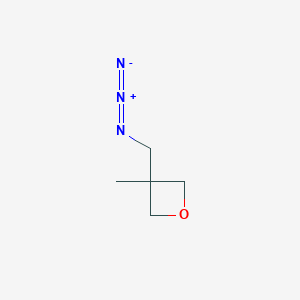







|
REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].Br[CH2:6][C:7]1([CH3:11])[CH2:10][O:9][CH2:8]1>O>[N:1]([CH2:6][C:7]1([CH3:11])[CH2:10][O:9][CH2:8]1)=[N+:2]=[N-:3] |f:0.1|
|


|
Name
|
|
|
Quantity
|
1062 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
|
Name
|
|
|
Quantity
|
2450 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1(COC1)C
|
|
Name
|
|
|
Quantity
|
1972 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux with vigorous mixing
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated off
|
|
Type
|
WASH
|
|
Details
|
washed three times with 1000 ml of water
|
|
Type
|
CUSTOM
|
|
Details
|
before being dried over molecular sieves
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])CC1(COC1)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |